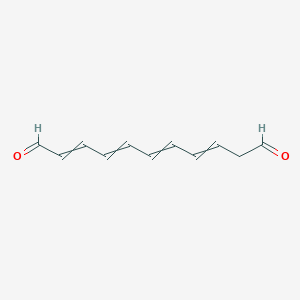
Undeca-2,4,6,8-tetraenedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undeca-2,4,6,8-tetraenedial is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of four conjugated double bonds and two aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undeca-2,4,6,8-tetraenedial can be achieved through several methods. One common approach involves the oxidative cleavage of polyunsaturated hydrocarbons. For instance, the compound can be synthesized by the oxidation of undeca-2,4,6,8-tetraene using reagents such as ozone (O3) followed by reductive workup with zinc (Zn) and acetic acid (CH3COOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
Undeca-2,4,6,8-tetraenedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The double bonds in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., Br2) and other electrophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of undeca-2,4,6,8-tetraenoic acid.
Reduction: Formation of undeca-2,4,6,8-tetraenediol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Undeca-2,4,6,8-tetraenedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and cytotoxic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of undeca-2,4,6,8-tetraenedial involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. This reactivity is primarily due to the presence of the conjugated aldehyde groups, which can undergo nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Undeca-2,4,6,8-tetraene: Similar structure but lacks the aldehyde groups.
Undeca-2,4,6-trienoic acid: Contains three double bonds and a carboxylic acid group.
Uniqueness
Undeca-2,4,6,8-tetraenedial is unique due to its combination of conjugated double bonds and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63792-09-6 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
undeca-2,4,6,8-tetraenedial |
InChI |
InChI=1S/C11H12O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-8,10-11H,9H2 |
InChI Key |
YLIJOIHXHLNARJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CC=CC=CC=CC=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)

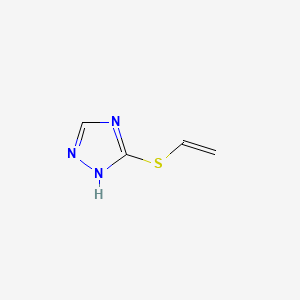
silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
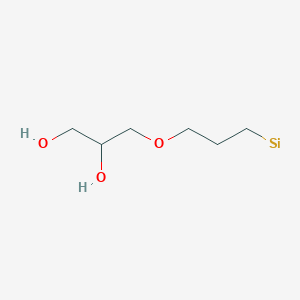
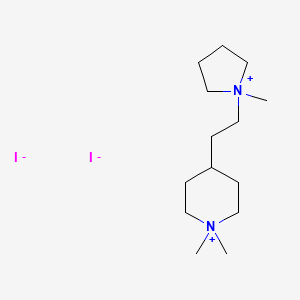
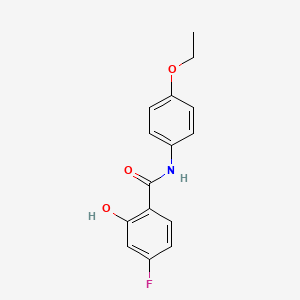
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
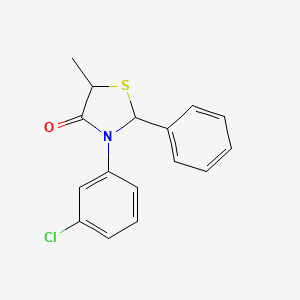

![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
